1-Cyclopropyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine is a heterocyclic compound with a molecular formula of C₉H₁₄N₄. It is a member of the benzotriazole family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a cyclopropyl group attached to a tetrahydrobenzotriazole ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine typically involves the cyclization of appropriate precursors. One common method is the intramolecular azide-alkyne cycloaddition, where an azide reacts with an alkyne to form the triazole ring. This reaction can be catalyzed by copper (Cu) or ruthenium (Ru) catalysts under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the choice of solvents and purification methods, such as crystallization or chromatography, plays a crucial role in the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or hydrazines .
Scientific Research Applications
1-Cyclopropyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-4,5,6,7-tetrahydro-1H-1,2,3-triazole: Similar in structure but lacks the benzene ring.
1-Cyclopropyl-4,5,6,7-tetrahydro-1H-1,2,3-pyrazole: Contains a pyrazole ring instead of a triazole ring.
Uniqueness
1-Cyclopropyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine is unique due to its benzotriazole core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H14N4 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-cyclopropyl-4,5,6,7-tetrahydrobenzotriazol-5-amine |
InChI |
InChI=1S/C9H14N4/c10-6-1-4-8-9(5-6)13(12-11-8)7-2-3-7/h6-7H,1-5,10H2 |
InChI Key |
VNRTURCKWKBOMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C3=C(CCC(C3)N)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.